molecular formula C10H12N2S B14608880 6-Butyl-1,2,3-benzothiadiazole CAS No. 60474-26-2

6-Butyl-1,2,3-benzothiadiazole

Cat. No.: B14608880
CAS No.: 60474-26-2
M. Wt: 192.28 g/mol
InChI Key: CXTZUKSIVBHRLU-UHFFFAOYSA-N
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Description

6-Butyl-1,2,3-benzothiadiazole is a derivative of 1,2,3-benzothiadiazole, a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Benzothiadiazole can be synthesized through the diazotization reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method involves the Herz reaction, where anilines are treated with disulfur dichloride to form an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to complete the formation of 1,2,3-benzothiadiazole

Industrial Production Methods

Industrial production methods for 1,2,3-benzothiadiazole derivatives typically involve large-scale diazotization and Herz reactions, with careful control of reaction conditions to ensure high yields and purity

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzothiadiazole and its derivatives, including 6-butyl-1,2,3-benzothiadiazole, undergo various chemical reactions:

Common Reagents and Conditions

Common reagents for these reactions include sodium nitrite for diazotization, disulfur dichloride for the Herz reaction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nitration of 1,2,3-benzothiadiazole derivatives can yield nitro-substituted products, while alkylation can introduce alkyl groups at specific positions on the benzene ring .

Scientific Research Applications

6-Butyl-1,2,3-benzothiadiazole and its derivatives have several scientific research applications:

Mechanism of Action

The mechanism of action of 6-butyl-1,2,3-benzothiadiazole involves its strong electron-withdrawing ability, which influences its interactions with other molecules. This property makes it an effective acceptor unit in electronic materials, enhancing the electronic properties of the resulting compounds . The molecular targets and pathways involved in its action are primarily related to its role in organic electronics and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-1,2,3-benzothiadiazole is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and electronic properties. This makes it particularly valuable in applications where specific substituent effects are desired, such as in the design of new organic electronic materials.

Properties

CAS No.

60474-26-2

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

6-butyl-1,2,3-benzothiadiazole

InChI

InChI=1S/C10H12N2S/c1-2-3-4-8-5-6-9-10(7-8)13-12-11-9/h5-7H,2-4H2,1H3

InChI Key

CXTZUKSIVBHRLU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=NS2

Origin of Product

United States

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